molecular formula C11H14O4 B153969 3',4',5'-Trimethoxyacetophenone CAS No. 1136-86-3

3',4',5'-Trimethoxyacetophenone

Cat. No. B153969
Key on ui cas rn: 1136-86-3
M. Wt: 210.23 g/mol
InChI Key: VUGQIIQFXCXZJU-UHFFFAOYSA-N
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Patent
US08383670B2

Procedure details

Ethyl cyanoacetate (5 mmol), and 1-(3,4,5-trimethoxyphenyl)ethanone (5 mmol) are dissolved in toluene (5 mL). Morpholine (5 mmol) is added followed by activated molecular sieves (4A). The reaction is stirred at 80° C. for 12 hours. The reaction is cooled to room temperature, filtered and concentrated. The residue is taken up in toluene (5 mL), ethanol (5 mL) and sulfur is added (0.16 g; 5 mmol). The reaction mixture is heated with mixing at 70° C. for 12 hours. The reaction is cooled to room temperature and the solvents are evaporated. The residue is purified by HPLC to provide ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate. Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate (5 mmol) is treated with 4-methylbenzoyl chloride (5 mmol) in THF (10 mL). The reaction is stirred at room temperature for 10 hours. The reaction is diluted with 1N NaOH (10 mL) and ethyl acetate (15 mL). The layers are separated, the organic layer is dried with anhydrous sodium sulfate, filtered and concentrated. The residue is purified by flash chromatography to provide ethyl 4-p-tolyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate. Ethyl 4-p-tolyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is hydrolyzed under a variety of conditions (e.g. LiOH, water; LiOH, H2O2, water; or NaOH, water) to provide the title compound
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Name
( 4A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:21](=O)[CH3:22])[CH:14]=[C:15]([O:19][CH3:20])[C:16]=1[O:17][CH3:18].N1CCOCC1.BrC1C=CC2OC(C(NC3[S:43]C=C(C4C=CC(Cl)=CC=4)C=3C(O)=O)=O)=NC=2C=1>C1(C)C=CC=CC=1>[NH2:2][C:1]1[S:43][CH:22]=[C:21]([C:13]2[CH:12]=[C:11]([O:10][CH3:9])[C:16]([O:17][CH3:18])=[C:15]([O:19][CH3:20])[CH:14]=2)[C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
5 mmol
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
( 4A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(N=C(O2)C(=O)NC=2SC=C(C2C(=O)O)C2=CC=C(C=C2)Cl)C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 80° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
ethanol (5 mL) and sulfur is added (0.16 g; 5 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
ADDITION
Type
ADDITION
Details
with mixing at 70° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by HPLC

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC=1SC=C(C1C(=O)OCC)C1=CC(=C(C(=C1)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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